4,4'-Dicyanobenzophenone-2,3,5,6-d4
Description
4,4'-Dicyanobenzophenone-2,3,5,6-d4 (DCBP-d4) is a deuterated derivative of 4,4'-dicyanobenzophenone, where four hydrogen atoms at the 2,3,5,6 positions of the benzophenone rings are replaced with deuterium. This isotopic substitution preserves the core chemical structure—two benzene rings linked by a ketone group, with cyano (-CN) substituents at the para positions—while altering physical properties such as vibrational modes and NMR signals. DCBP-d4 is primarily used in research requiring isotopic labeling, particularly in spectroscopic studies, catalytic applications, and materials science .
Properties
CAS No. |
1361326-44-4 |
|---|---|
Molecular Formula |
C₁₅H₄D₄N₂O |
Molecular Weight |
236.26 |
Synonyms |
4,4’-Carbonylbis-benzonitrile-2,3,5,6-d4; Bis(4-cyanophenyl) Ketone-2,3,5,6-d4; p,p’-Dicyanobenzophenone-2,3,5,6-d4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 typically involves the deuteration of 4,4’-DicyanobenzophenoneThis can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium in the presence of a deuterium source and a catalyst .
Industrial Production Methods
Industrial production of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterated compound meets the stringent requirements for use as a reference standard in analytical techniques. The production methods are designed to be efficient and cost-effective, utilizing advanced catalytic systems and deuterium sources .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dicyanobenzophenone-2,3,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4,4’-Dicyanobenzophenone-2,3,5,6-d4 has several scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance spectroscopy to identify and quantify the presence of 4,4’-Dicyanobenzophenone in samples.
Biology: Employed in studies involving deuterated compounds to understand metabolic pathways and reaction mechanisms.
Medicine: Utilized in the development of pharmaceuticals where deuterated compounds are investigated for their potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 involves its role as a photoinitiator. When exposed to light, the compound absorbs photons and undergoes a photochemical reaction, generating reactive species that initiate polymerization. The deuterated version is used to study these mechanisms in detail, providing insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of DCBP-d4 and analogous benzophenone derivatives:
| Compound Name | Substituents | Functional Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 4,4'-Dicyanobenzophenone-2,3,5,6-d4 | -CN (4,4'), -D (2,3,5,6) | Cyano, Ketone | ~254.3 (deuterated) | Isotopic labeling, MOFs |
| 4,4'-Dihydroxybenzophenone | -OH (4,4') | Hydroxyl, Ketone | 214.22 | UV stabilizers, polymers |
| 4,4’-Dichlorobenzophenone (4,4’-DBP) | -Cl (4,4') | Chloro, Ketone | 233.11 | Agrochemical metabolite |
| 4,4'-Dimethylbenzophenone | -CH3 (4,4') | Methyl, Ketone | 210.27 | Organic synthesis |
| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | -OH (2,2'), -OCH3 (4,4') | Hydroxyl, Methoxy, Ketone | 274.27 | UV absorbers, cosmetics |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano groups in DCBP-d4 are strongly electron-withdrawing, making it more electrophilic than hydroxyl- or methyl-substituted derivatives. This property enhances its utility in charge-transfer complexes and metal-organic frameworks (MOFs) .
- Deuterium Effects : The deuterium atoms in DCBP-d4 reduce vibrational frequencies and eliminate proton NMR signals at the substituted positions, aiding in mechanistic studies of reactions involving hydrogen/deuterium exchange .
Spectroscopic and Physical Properties
Table: Comparative Spectroscopic Data
| Compound | UV-Vis λ_max (nm) | NMR Shifts (¹H, ppm) | Stability in Biological Systems |
|---|---|---|---|
| DCBP-d4 | ~290 (CN π→π*) | 7.6–8.2 (aromatic H) | High (deuterium stabilizes C-D bonds) |
| 4,4'-Dihydroxybenzophenone | ~330 (OH/π→π*) | 6.8–7.5 (aromatic H) | Moderate (prone to oxidation) |
| 4,4’-Dichlorobenzophenone | ~270 (Cl π→π*) | 7.4–8.0 (aromatic H) | Low (metabolized to polar derivatives) |
| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | ~350 (OH/π→π*) | 3.8 (OCH3), 6.5–7.2 (aromatic H) | High (UV resistance) |
Insights :
- The cyano groups in DCBP-d4 result in a blue-shifted UV absorption compared to hydroxylated derivatives, making it less suitable for UV stabilization but ideal for applications requiring transparency in the visible spectrum .
- Deuterium substitution improves thermal and metabolic stability, as seen in its resistance to enzymatic degradation compared to 4,4’-dichlorobenzophenone, a common agrochemical metabolite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
